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Abstract

Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) that offers significant
advantages for the development of therapeutic and diagnostic aptamers due to its inherent
resistance to nuclease degradation. The incorporation of modified nucleobases, such as 7-
deaza-7-phenyl guanosine, into TNA libraries can further enhance the properties of the
resulting aptamers by improving the fidelity of the selection process and introducing novel
binding interactions. This document provides detailed application notes and protocols for the
design and in vitro selection of TNA aptamers containing 7-deaza-7-phenyl guanosine
residues.

Introduction

Aptamers are structured single-stranded oligonucleotides that can bind to a wide range of
targets with high affinity and specificity.[1] However, the therapeutic application of standard
DNA and RNA aptamers is often limited by their susceptibility to degradation by nucleases in
biological fluids.[1] TNA, an artificial nucleic acid with a four-carbon threose sugar backbone, is
not recognized by natural polymerases and nucleases, making it an ideal candidate for in vivo
applications.[2]
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The in vitro selection of TNA aptamers is made possible through the use of engineered DNA
polymerases that can transcribe a DNA library into a TNA library.[2][3] However, the use of
manganese ions, which is often required for the efficient enzymatic synthesis of TNA from a
DNA template, can lead to a high rate of G-to-C transversions due to the misincorporation of
TNA guanosine triphosphate (tGTP) opposite guanine residues in the DNA template.[4] This
occurs via the formation of a Hoogsteen base pair where the incoming tGTP adopts a syn
conformation.[4]

To overcome this challenge, a modified guanosine analog, 7-deaza-7-phenyl guanosine, can
be utilized. The substitution of the N7 nitrogen with a carbon atom in the 7-deaza position
prevents the formation of the Hoogsteen base pair, thereby significantly improving the fidelity of
TNA synthesis to over 99%.[4] Furthermore, the introduction of a phenyl group at the 7-position
can provide additional hydrophobic interactions, potentially enhancing the binding affinity and
specificity of the selected aptamers.[4]

These application notes provide a comprehensive guide for researchers interested in
developing TNA aptamers with 7-deaza-7-phenyl guanosine modifications, from the synthesis
of the modified nucleotide to the detailed protocol for in vitro selection.

Data Presentation

Table 1: Quantitative Binding Data of TNA Aptamers with Modified Guanosine

L Dissociatio
Modified Assay
Aptamer ID  Target . n Constant Reference
Guanosine Method
(Kd)
7-deaza-7-
TNA-Apt- HIV Reverse Low »
) phenyl Not specified [4]
HIVRT Transcriptase ) nanomolar
guanosine
Adenosine 7-deaza-7-
TNA-Apt-ATP  Triphosphate phenyl ~20 uM Not specified [5]
(ATP) guanosine

Table 2: Comparison of TNA Synthesis Fidelity
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Guanosine
. Presence of Mn2+
Triphosphate

Fidelity Reference

tGTP Yes

Low (G-to-C

transversions)

[4]

7-deaza-7-phenyl-
tGTP

Yes

>99% [4]

Experimental Protocols

Protocol 1: Synthesis of 7-deaza-7-phenyl-a-L-
threofuranosyl Guanosine Triphosphate (7-deaza-7-

phenyl-tGTP)

This protocol is based on improved synthetic routes that are operationally simpler and offer an

HPLC-free purification.[6] Two effective methods are the pyrene pyrophosphate method and

the iterative phosphorylation method.[4][6] The iterative phosphorylation method is detailed

below.

Materials:

» Bis(pentafluorophenyl) carbonate
e Pyridine

o 3-Mercaptopropionic acid

e Tributylamine

» Acetonitrile

e Tributylammonium pyrophosphate

e 1,8-Diazabicycloundec-7-ene (DBU)

Protected 7-deaza-7-phenyl-a-L-threofuranosyl guanosine nucleoside
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e Methanol

e Dowex 50WX8 (Na+ form) resin

e Anion exchange resin (e.g., DEAE Sephadex)
Procedure:

e 5'-Monophosphorylation: React the protected 7-deaza-7-phenyl-a-L-threofuranosyl
guanosine nucleoside with a suitable phosphorylating agent to yield the 5'-monophosphate.

« lterative Phosphorylation: a. Activate the 5'-monophosphate using bis(pentafluorophenyl)
carbonate in pyridine. b. Couple the activated monophosphate with tributylammonium
pyrophosphate. c. This two-step iterative process can be repeated to extend the phosphate
chain to a triphosphate.

» Deprotection: Remove the protecting groups from the nucleobase and sugar using a solution
of DBU in methanol.

 Purification: a. Neutralize the reaction mixture with Dowex 50WX8 (Na+ form) resin. b. Purify
the crude triphosphate by anion-exchange chromatography on DEAE Sephadex, eluting with
a linear gradient of triethylammonium bicarbonate buffer. c. Desalt the purified triphosphate
by reverse-phase chromatography.

Protocol 2: In Vitro Selection of TNA Aptamers with
Modified Guanosine (TNA-SELEX)

This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
process adapted for the selection of TNA aptamers incorporating 7-deaza-7-phenyl-tGTP. This
process involves the iterative cycles of selection, partitioning, and amplification.

Materials:

¢ Single-stranded DNA (ssDNA) library with a central random region (e.g., N40) flanked by
constant primer binding sites.

o Forward and reverse primers for PCR amplification.
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e Engineered DNA polymerase capable of TNA synthesis (e.g., Kod-RlI).[2]

¢ TNA nucleoside triphosphates (tATP, tCTP, tTTP, and 7-deaza-7-phenyl-tGTP).

o Reverse transcriptase capable of reverse transcribing TNA into DNA.

o Target molecule of interest (e.g., protein, small molecule).

» Selection buffer (e.g., PBS with MgCI2).

» Partitioning matrix (e.g., nitrocellulose filter, magnetic beads coupled with the target).
e PCR reagents.

o Urea-PAGE for purification.

Procedure:

o Library Preparation (DNA to TNA Transcription): a. Amplify the initial SSDNA library by PCR to
generate a double-stranded DNA (dsDNA) library. b. Use the dsDNA library as a template for
in vitro transcription to generate the TNA library. The transcription reaction should contain the
engineered TNA polymerase and the four tNTPs (with 7-deaza-7-phenyl-tGTP replacing
tGTP). c. Purify the full-length TNA library from the reaction mixture using denaturing urea-
PAGE.

o Selection: a. Fold the purified TNA library by heating to 95°C for 5 minutes and then cooling
to room temperature in the selection buffer. b. Incubate the folded TNA library with the target
molecule immobilized on a solid support (e.g., magnetic beads) for a defined period (e.g.,
30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

» Partitioning: a. Wash the solid support with the selection buffer to remove unbound TNA
sequences. The stringency of the washes can be increased in later rounds of selection (e.g.,
by increasing the wash volume or duration). b. Elute the bound TNA molecules from the
target. This can be achieved by changing the buffer conditions (e.g., high salt, change in pH),
using a competing ligand, or by heat denaturation.
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» Amplification (TNA to DNA Reverse Transcription and PCR): a. Reverse transcribe the eluted
TNA molecules into cDNA using a TNA-dependent DNA polymerase. b. Amplify the resulting
cDNA by PCR using the forward and reverse primers to generate dsDNA for the next round
of selection. c. Monitor the enrichment of target-binding sequences by methods such as
quantitative PCR or filter-binding assays.

o lterative Cycles: Repeat steps 1-4 for multiple rounds (typically 8-15 rounds) to enrich the
library with high-affinity TNA aptamers.

e Sequencing and Characterization: a. After the final round of selection, clone and sequence
the enriched DNA pool to identify individual TNA aptamer candidates. b. Synthesize
individual TNA aptamer sequences (either enzymatically or by solid-phase synthesis). c.
Characterize the binding affinity and specificity of the individual TNA aptamers using
techniques such as surface plasmon resonance (SPR), electrophoretic mobility shift assay
(EMSA), or microscale thermophoresis (MST).

Visualizations
Logical Relationships and Workflows
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Figure 1. TNA-SELEX Workflow with Modified Guanosine
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Caption: TNA-SELEX workflow with modified guanosine.
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Figure 2. Rationale for Using 7-deaza-7-phenyl Guanosine
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Caption: Rationale for using 7-deaza-7-phenyl guanosine.

Signaling Pathway Example

While a specific signaling pathway inhibited by a TNA aptamer with modified guanosine has not
been definitively characterized in the literature, a hypothetical scenario can be illustrated. If a
TNA aptamer were selected to target a receptor tyrosine kinase (RTK), such as the Epidermal
Growth Factor Receptor (EGFR), it could function as an antagonist, blocking the downstream
signaling cascade that leads to cell proliferation and survival.
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Figure 3. Hypothetical Inhibition of an RTK Signaling Pathway
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Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

The use of TNA as a scaffold for aptamer design offers a promising avenue for the
development of robust therapeutic and diagnostic agents. The incorporation of 7-deaza-7-
phenyl guanosine addresses a key limitation in the enzymatic synthesis of TNA libraries,
enabling the selection of high-fidelity aptamers. The protocols and data presented herein
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provide a framework for researchers to embark on the design and selection of TNA aptamers
with modified guanosine residues, opening up new possibilities for creating highly stable and
specific binding molecules for a wide range of applications in drug development and beyond.
Further research into the structural basis of TNA aptamer-target interactions and the
exploration of other modified nucleotides will continue to expand the capabilities of this exciting
technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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